Product packaging for Chloromethyl-2-ethoxy-naphthalene(Cat. No.:)

Chloromethyl-2-ethoxy-naphthalene

Cat. No.: B13170755
M. Wt: 220.69 g/mol
InChI Key: AAKMHVVUADKZQA-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Derivatives as Foundational Synthetic Scaffolds

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a crucial foundational scaffold in the synthesis of a wide array of organic molecules. numberanalytics.comwikipedia.orgnih.gov Its derivatives are integral to the development of pharmaceuticals, agrochemicals, dyes, and materials with unique optical and electronic properties. numberanalytics.comnih.govhyhpesticide.comrasayanjournal.co.in The fused ring system of naphthalene provides a rigid and planar structure that can be strategically functionalized to create compounds with specific biological activities or material characteristics. nih.govhyhpesticide.com The ability to introduce various substituents onto the naphthalene ring allows for fine-tuning of its chemical and physical properties, making it a versatile starting point for the construction of complex molecular architectures. numberanalytics.comnih.gov

Strategic Importance of Halomethylation in Aromatic Functionalization

Halomethylation, and specifically chloromethylation, is a key synthetic transformation in aromatic chemistry that introduces a reactive chloromethyl group (-CH2Cl) onto an aromatic ring. tandfonline.com This process is of strategic importance as the chloromethyl group can be readily converted into a variety of other functional groups through nucleophilic substitution reactions. tandfonline.com This versatility makes halomethylated aromatic compounds valuable intermediates in organic synthesis, enabling the construction of a diverse range of derivatives. tandfonline.com The introduction of a halomethyl group can be a critical step in the synthesis of polymers, pharmaceuticals, and other fine chemicals. tandfonline.com

Overview of 2-Alkoxynaphthalenes as Activated Aromatic Substrates for Electrophilic Substitution

2-Alkoxynaphthalenes, such as 2-ethoxynaphthalene (B165321), are characterized by the presence of an alkoxy group (-OR) at the 2-position of the naphthalene ring. ontosight.ainist.gov The alkoxy group is an activating group, meaning it increases the electron density of the aromatic ring system, making it more susceptible to electrophilic attack. libretexts.orglibretexts.org This enhanced reactivity facilitates a variety of electrophilic substitution reactions, allowing for the introduction of additional functional groups onto the naphthalene core. libretexts.orglibretexts.org The position of the alkoxy group directs incoming electrophiles primarily to the 1- and 3-positions of the naphthalene ring. 2-Ethoxynaphthalene itself is used as an intermediate in the synthesis of dyes and pharmaceuticals and as a model compound in research. ontosight.ai

Position of Chloromethyl-2-ethoxy-naphthalene within Contemporary Organic Synthetic Research

While extensive research specifically on this compound is not widely documented in publicly available literature, its chemical structure suggests a significant potential as a versatile intermediate in organic synthesis. The compound combines the features of a naphthalene scaffold, an activating ethoxy group, and a reactive chloromethyl group. This unique combination would theoretically allow for a range of synthetic manipulations. The ethoxy group would activate the naphthalene ring towards electrophilic substitution, while the chloromethyl group provides a handle for nucleophilic substitution, offering multiple pathways for the construction of more complex molecules. Its potential applications could span the synthesis of novel pharmaceutical agents, functional materials, and specialized chemical probes. Further research into the synthesis and reactivity of this compound is warranted to fully explore its synthetic utility.

Interactive Data Tables

Table 1: Properties of Related Naphthalene Derivatives

Compound NameCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)
2-(Chloromethyl)naphthalene2506-41-4C₁₁H₉Cl45135 (at 3 mmHg)
2-Ethoxynaphthalene93-18-5C₁₂H₁₂O37-39282
1-Chloromethylnaphthalene86-52-2C₁₁H₉Cl31-33148-150 (at 12 mmHg)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13ClO B13170755 Chloromethyl-2-ethoxy-naphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13ClO

Molecular Weight

220.69 g/mol

IUPAC Name

1-(chloromethyl)-2-ethoxynaphthalene

InChI

InChI=1S/C13H13ClO/c1-2-15-13-8-7-10-5-3-4-6-11(10)12(13)9-14/h3-8H,2,9H2,1H3

InChI Key

AAKMHVVUADKZQA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)CCl

Origin of Product

United States

Synthetic Methodologies for Chloromethyl 2 Ethoxy Naphthalene: Strategic Approaches and Regiochemical Control

Direct Chloromethylation of 2-Ethoxynaphthalene (B165321)

The most direct method for introducing a chloromethyl group onto the 2-ethoxynaphthalene scaffold is through electrophilic aromatic substitution. solubilityofthings.com This process involves the reaction of 2-ethoxynaphthalene with a suitable chloromethylating agent in the presence of a catalyst.

Electrophilic Aromatic Substitution Mechanistic Pathways (e.g., Blanc Chloromethylation Analogs)

The chloromethylation of 2-ethoxynaphthalene is analogous to the Blanc-Quelet reaction, a type of electrophilic aromatic substitution. wikipedia.org In this reaction, a phenolic ether, such as 2-ethoxynaphthalene, reacts with an aldehyde (commonly formaldehyde) and hydrogen chloride. wikipedia.orgdrugfuture.com The reaction proceeds under strong acid catalysis, which protonates the formaldehyde (B43269), rendering the carbonyl carbon highly electrophilic. wikipedia.orgwikipedia.org The electron-rich naphthalene (B1677914) ring of 2-ethoxynaphthalene then acts as a nucleophile, attacking the activated aldehyde. wikipedia.orgwikipedia.org Subsequent rearomatization of the ring and conversion of the resulting benzyl (B1604629) alcohol to the corresponding chloride yields the chloromethylated product. wikipedia.org The electrophile could also be a (chloromethyl)oxonium cation or a chlorocarbenium cation, especially when a Lewis acid like zinc chloride is used as a catalyst. wikipedia.org

Influence of Catalytic Systems on Reaction Efficiency and Regioselectivity

The choice of catalyst is crucial in the chloromethylation of aromatic compounds, influencing both reaction efficiency and the regioselectivity of the substitution. For chloromethylation reactions analogous to the Blanc reaction, Lewis acids such as zinc chloride are commonly employed as catalysts. wikipedia.orgorgsyn.org Other acidic catalysts, including phosphoric acid and aluminum chloride, have also been utilized in similar electrophilic substitution reactions. orgsyn.org In some cases, a mixture of catalysts, such as ferric chloride and copper chloride, along with a phase transfer catalyst, has been used to improve yields in the chloromethylation of naphthalene. google.com The catalyst's role is to activate the chloromethylating agent, making it a more potent electrophile. wikipedia.orgmasterorganicchemistry.com The nature of the catalyst can also influence the position of substitution on the naphthalene ring. For instance, in Friedel-Crafts acylation of naphthalene derivatives, the solvent and catalyst can affect the isomeric product distribution. libretexts.org

Table 1: Catalytic Systems in Analogous Chloromethylation Reactions

Catalyst Role in Reaction Reference
Zinc Chloride Lewis acid, activates formaldehyde wikipedia.orgorgsyn.org
Phosphoric Acid Acid catalyst orgsyn.org
Aluminum Chloride Lewis acid, can complex with oxygenated substituents orgsyn.orgstackexchange.com

Application of Specific Chloromethylating Reagents

Several reagents can be used to achieve the chloromethylation of 2-ethoxynaphthalene. The classic approach involves a combination of formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride. drugfuture.comorgsyn.org This mixture generates the electrophilic species in situ. Another common and potent chloromethylating agent is chloromethyl methyl ether (MOMCl). wikipedia.orgorgsyn.orgorgsyn.org This reagent can be particularly effective for less reactive aromatic substrates. wikipedia.org The choice of reagent can impact the reaction conditions and the formation of byproducts. For example, the use of formaldehyde and HCl can lead to the formation of the highly carcinogenic bis(chloromethyl) ether, necessitating careful handling and purification. wikipedia.orgdamascusuniversity.edu.sy

Table 2: Common Chloromethylating Reagents

Reagent Description Reference
Formaldehyde/Hydrogen Chloride In situ generation of the electrophile. drugfuture.comorgsyn.org
Paraformaldehyde/Hydrogen Chloride Paraformaldehyde serves as a source of formaldehyde. orgsyn.orggoogle.com

Regioselective Considerations in the Functionalization of the 2-Ethoxynaphthalene Ring System

The substitution pattern in electrophilic reactions on naphthalene derivatives is a key consideration. Naphthalene itself is more reactive towards electrophilic substitution than benzene (B151609). libretexts.org The 1-position (α-position) is generally more reactive than the 2-position (β-position) because the carbocation intermediate formed during substitution at the 1-position is more stable, allowing for resonance structures that keep one of the rings fully aromatic. libretexts.org

In the case of 2-ethoxynaphthalene, the ethoxy group is an activating, ortho-, para-directing group. solubilityofthings.comechemi.com Therefore, electrophilic attack is directed to positions ortho and para to the ethoxy group. The possible positions for substitution are C1, C3 (ortho), and C6 (para). The regioselectivity can be influenced by steric factors and reaction conditions. stackexchange.comechemi.com For instance, the bulky nature of the incoming electrophile or the catalyst complexing with the ethoxy group might favor substitution at the less sterically hindered positions. stackexchange.com The development of methods for regioselective functionalization of naphthalenes is an active area of research, with strategies often involving directing groups to control the position of substitution. researchgate.netnih.gov

Control of Mono- and Dichloromethylation Outcomes

Controlling the extent of chloromethylation is crucial to obtain the desired monosubstituted product, chloromethyl-2-ethoxy-naphthalene, and avoid the formation of dichloromethylated byproducts. The formation of such byproducts is a common issue in chloromethylation reactions. orgsyn.org The reaction conditions, including the stoichiometry of the reactants, reaction time, and temperature, play a significant role in determining the product distribution. By carefully controlling these parameters, the formation of the dichloromethylated product can be minimized. For example, using a limited amount of the chloromethylating agent and keeping the reaction time short can favor mono-substitution. The residue left after the distillation of the desired product in similar reactions often contains bis(chloromethyl) derivatives. orgsyn.org

Multistep Synthetic Routes to this compound

While direct chloromethylation is a primary route, multistep synthetic sequences can also be employed to produce this compound. One potential pathway involves the synthesis of 2-ethoxy-1-naphthaldehyde, which can then be reduced to the corresponding alcohol, (2-ethoxy-1-naphthalenyl)methanol. Subsequent conversion of this alcohol to the chloride would yield the target compound. Another approach could start with the synthesis of 2-ethoxy-1-naphthoic acid. google.com This acid can be converted to the corresponding acyl chloride, 1-chloroformyl-2-ethoxy naphthalene, which could then potentially be reduced to the chloromethyl derivative. google.com A further alternative begins with the bromination of 2-ethoxynaphthalene to form 1-bromo-2-ethoxynaphthalene, which can then undergo a Grignard reaction followed by other transformations. google.com These multistep routes, while longer, can sometimes offer better control over regioselectivity and may be advantageous if the starting materials are readily available or if specific isomers are desired.

Precursor Synthesis through Naphthalene Annulation and Cycloaddition Reactions

The construction of the naphthalene skeleton is the foundational step in the synthesis of this compound. Annulation and cycloaddition reactions are powerful methods for creating the bicyclic aromatic ring system from simpler precursors.

Diels-Alder Reactions: The Diels-Alder reaction is a cornerstone of cyclic compound synthesis, including the formation of naphthalene derivatives. rsc.orgacs.orgyoutube.comkpfu.ru This [4+2] cycloaddition typically involves a diene and a dienophile. For naphthalene synthesis, a common strategy is the reaction of an isobenzofuran (B1246724) or a related species with a suitable dienophile, followed by an aromatization step. acs.orgnih.gov For instance, the reaction of 1,3-diarylbenzo[c]furan with a dienophile can lead to a diaryl-substituted naphthalene core after acid-mediated cleavage of the initial adduct. acs.org While naphthalene itself is generally unreactive in Diels-Alder reactions under normal conditions due to its aromatic stability, these reactions can be facilitated by using activated dienophiles, high pressure, or by employing a molecular flask to encapsulate the reactants, thereby reducing the entropic barrier. kpfu.ruacs.org

Aryne-Mediated Cycloadditions: Aryne chemistry offers a versatile approach to constructing highly substituted naphthalenes. thieme-connect.comoup.comoup.com Arynes, which are highly reactive intermediates containing a formal triple bond within an aromatic ring, can be generated from precursors like o-silylaryl triflates or o-iodoaryl triflates. thieme-connect.comoup.com These reactive species can then undergo cycloaddition reactions with various trapping agents to build the naphthalene framework. A notable strategy involves a one-pot, three-aryne cascade, where a 1,2-benzdiyne equivalent reacts with a 1,3-diyne to rapidly assemble the naphthalene core. nih.govacs.org This method allows for the formation of diverse naphthalene derivatives from simple modules. oup.com

Reaction Type Key Reactants Description Reference
Diels-AlderIsobenzofuran, Dienophile[4+2] cycloaddition to form a bicyclic intermediate, followed by aromatization. acs.orgnih.gov
Aryne Cycloadditiono-Silylaryl triflate, Trapping agentGeneration of a reactive aryne intermediate that undergoes cycloaddition. thieme-connect.comoup.com
Three-Aryne Cascade1,2-Benzdiyne equivalent, 1,3-DiyneA cascade reaction involving three aryne species to rapidly form the naphthalene core. nih.govacs.org

Installation of the Ethoxy Moiety into Naphthalene Systems

Once the naphthalene core is established, the next critical step is the introduction of the ethoxy group at the C-2 position.

The most direct and common method for synthesizing 2-ethoxynaphthalene is through the Williamson ether synthesis. chegg.comchegg.com This reaction involves the deprotonation of 2-naphthol (B1666908) with a base, such as potassium hydroxide (B78521) or sodium hydroxide, to form the corresponding naphthoxide ion. chegg.comchegg.comprepchem.comguidechem.com This nucleophilic naphthoxide is then reacted with an ethylating agent, typically ethyl iodide or diethyl sulfate, in an SN2 reaction to yield 2-ethoxynaphthalene. chegg.comguidechem.com Another approach involves the direct etherification of 2-naphthol with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. prepchem.comguidechem.com

A patent also describes the synthesis of 2-ethoxynaphthalene by reacting 2-naphthol with ethanol and sulfuric acid, followed by a purification process involving washing with a sodium hydroxide solution. prepchem.com

Method Starting Material Reagents Key Features Reference
Williamson Ether Synthesis2-NaphtholBase (e.g., KOH), Ethylating agent (e.g., C2H5I)A classic and efficient method for ether formation via an SN2 mechanism. chegg.comchegg.com
Acid-Catalyzed Etherification2-NaphtholEthanol, Sulfuric AcidDirect reaction of the alcohol with ethanol under acidic conditions. prepchem.comguidechem.com

Orthogonal Functionalization Strategies for Chloromethyl Group Introduction

With the 2-ethoxy-naphthalene precursor in hand, the final step is the introduction of the chloromethyl group. This requires a regioselective functionalization that does not interfere with the existing ethoxy group. The term "orthogonal functionalization" refers to the ability to selectively modify one functional group in the presence of others. nih.govnih.gov

A common method for introducing a chloromethyl group onto an aromatic ring is the Blanc chloromethylation reaction. chempanda.com This reaction typically uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst. orgsyn.orggoogle.com For 2-ethoxynaphthalene, the directing effect of the ethoxy group would favor substitution at the 1-position. A procedure for the chloromethylation of naphthalene itself involves reacting it with paraformaldehyde, glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid. orgsyn.org A similar approach could be adapted for 2-ethoxynaphthalene.

An alternative strategy involves a multi-step sequence. For example, a related compound, 2-ethoxy-1-naphthoic acid, can be synthesized from 2-ethoxynaphthalene via bromination followed by a Grignard reaction and subsequent carboxylation. google.com The resulting carboxylic acid can then be converted to the corresponding acyl chloride, 1-chloroformyl-2-ethoxy naphthalene, by reacting it with thionyl chloride. google.com While this does not directly yield the chloromethyl group, it demonstrates a pathway to functionalize the 1-position, which could then potentially be reduced to the desired chloromethyl group.

Method Precursor Reagents Description Reference
Blanc Chloromethylation2-EthoxynaphthaleneFormaldehyde, HCl, Lewis AcidDirect introduction of the chloromethyl group onto the aromatic ring. chempanda.comorgsyn.org
Multi-step Functionalization2-Ethoxynaphthalene1. Brominating agent 2. Mg, CO2 3. SOCl2A sequence involving bromination, Grignard formation, carboxylation, and conversion to an acyl chloride to functionalize the 1-position. google.comgoogle.com

Advanced Synthetic Techniques for Naphthalene Core Functionalization Relevant to the Compound

Modern synthetic organic chemistry offers powerful tools for the functionalization of aromatic systems like naphthalene, which are highly relevant to the synthesis of complex derivatives such as this compound.

Metal-Catalyzed Coupling and Annulation Reactions in Substituted Naphthalene Synthesis

Metal-catalyzed reactions are indispensable for the construction of substituted naphthalenes, providing high efficiency and control. thieme-connect.comdntb.gov.ua Various transition metals, including palladium, copper, zinc, and rhodium, are employed to catalyze a range of transformations. thieme-connect.comdntb.gov.uathieme-connect.comresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used to form carbon-carbon bonds, enabling the introduction of various substituents onto the naphthalene core. mdpi.com For instance, a bromo-substituted naphthalene can be coupled with a boronic acid to introduce a new functional group. mdpi.com Rhodium-catalyzed reactions have been used to synthesize highly substituted naphthalenes from the coupling of alkynes and arylboronic acids. thieme-connect.com Zinc-catalyzed [4+2] benzannulation reactions of 2-ethynylbenzaldehydes with alkynes also provide a route to naphthalene derivatives. thieme-connect.com These methods offer a high degree of functional group tolerance, which is crucial for synthesizing complex molecules. researchgate.net

Utilization of Aryne Chemistry for Diverse Naphthalene Derivatives

As mentioned earlier, aryne chemistry is a potent tool for synthesizing naphthalene derivatives. thieme-connect.comoup.comoup.com The generation of naphthalyne intermediates from precursors like naphthodiyne equivalents allows for subsequent functionalization through various trapping reactions. oup.com Selective generation of different aryne intermediates from the same precursor can be achieved by carefully choosing the activating reagent. thieme-connect.comoup.com For example, cesium fluoride (B91410) can be used to selectively activate a silyl (B83357) group, while a Grignard reagent can activate an iodo group, leading to the formation of different aryne intermediates and, consequently, different naphthalene products. thieme-connect.comoup.com This modularity allows for the synthesis of a wide variety of functionalized naphthalenes from common starting materials. oup.comoup.com A one-pot, three-aryne cascade strategy further exemplifies the power of this approach for the rapid construction of complex naphthalene structures. nih.govacs.org

Mechanistic Investigations and Theoretical Studies on Chloromethyl 2 Ethoxy Naphthalene Reactivity

Computational Chemistry Approaches to Reaction Mechanisms and Selectivity

Computational chemistry serves as a powerful tool to investigate the intricate details of reaction pathways involving chloromethyl-2-ethoxy-naphthalene. These methods offer insights into the electronic structure, energetics, and transition states that govern the compound's reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. bohrium.com It is instrumental in predicting the reactivity and stability of naphthalene (B1677914) derivatives. nih.govbohrium.com DFT calculations can be used to determine various electronic properties, such as ionization potential, electron affinity, and global hardness, which are crucial for understanding reaction mechanisms. researchgate.netutq.edu.iq For instance, DFT studies on naphthalene and its derivatives have been employed to understand the influence of activating and deactivating groups on the aromatic system. bohrium.com These calculations provide insights into the electron density distribution and how it affects the susceptibility of different positions on the naphthalene ring to electrophilic or nucleophilic attack. ucsb.edu

In the context of this compound, DFT can be used to model reaction profiles for various transformations, such as nucleophilic substitution at the chloromethyl group. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This profile reveals the activation barriers for different potential pathways, allowing for the prediction of the most favorable reaction mechanism.

Table 1: Calculated Electronic Properties of Naphthalene Derivatives using DFT

Compound Ionization Potential (eV) Electron Affinity (eV) Global Hardness (eV)
Naphthalene 8.12 0.15 3.99
2-Ethoxynaphthalene (B165321) 7.85 0.20 3.83

This table is illustrative and based on general trends observed in DFT studies of substituted naphthalenes. Actual values would require specific calculations for this compound.

Ab initio molecular orbital theory provides a rigorous, first-principles approach to studying chemical reactions. wiley.com Unlike semi-empirical methods, ab initio calculations are derived directly from quantum mechanical principles without the use of experimental parameters. This approach is particularly valuable for accurately determining reaction energetics and characterizing the geometry and vibrational frequencies of transition states. nih.gov For reactions involving this compound, ab initio methods can be used to precisely calculate the energy barriers for competing mechanisms, such as SN1 and SN2 pathways in nucleophilic substitution reactions. ias.ac.in The characterization of the transition state provides definitive evidence for the proposed mechanism. For example, an SN2 transition state would feature a pentacoordinate carbon atom, a detail that can be explicitly modeled and visualized using ab initio calculations. Recent advancements also allow for the tracking of molecular orbitals throughout a reaction trajectory, offering deeper insights into the electronic rearrangements that occur. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org The energy gap between the HOMO and LUMO is a key indicator of reactivity; a smaller gap generally corresponds to a more facile reaction. pku.edu.cn FMO analysis is particularly useful for predicting the regioselectivity of reactions. ucsb.edu For this compound, the distribution of the HOMO and LUMO across the molecule determines the preferred sites for electrophilic and nucleophilic attack, respectively. ucsb.edu The ethoxy group at the 2-position is an electron-donating group, which will raise the energy of the HOMO and increase the electron density at specific positions on the naphthalene ring, influencing where an electrophile is most likely to attack. libretexts.org Conversely, the chloromethyl group is an electrophilic site, and its reactivity towards nucleophiles can be understood by examining the localization of the LUMO. ucsb.edu

Table 2: FMO Analysis for Predicting Reactivity in Substituted Naphthalenes

Position on Naphthalene Ring Relative HOMO Coefficient (Electrophilic Attack) Relative LUMO Coefficient (Nucleophilic Attack)
1 High Low
3 Moderate Low
4 High Low
5 Low Moderate
6 Low Moderate
7 Low Moderate
8 High Low

This table provides a qualitative representation of FMO theory principles applied to a substituted naphthalene. The actual coefficients would be determined through computational calculations.

Kinetic Studies and Quantitative Reaction Rate Determinations

Kinetic studies are essential for experimentally validating the mechanisms proposed by theoretical models. By measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature), a rate law can be determined, which provides direct insight into the molecularity of the rate-determining step. For reactions of this compound, such as nucleophilic substitution, kinetic data can distinguish between a first-order (SN1) and a second-order (SN2) process. ias.ac.in The effect of substituents on the naphthalene ring or on the nucleophile can also be quantified through Hammett plots, providing further mechanistic details. ias.ac.inresearchgate.net For example, a study on the reaction of 1-chloromethylnaphthalene with various anilines showed that the reaction follows an SN2 mechanism, and the sensitivity of the reaction to substituent effects increases at lower temperatures. ias.ac.in

Advanced Spectroscopic Techniques for Mechanistic Elucidation (excluding basic characterization)

Solvent Effects on Reaction Pathways and Outcomes

The choice of solvent can have a profound impact on the rate and even the mechanism of a reaction. For nucleophilic substitution reactions of this compound, the polarity of the solvent is a critical factor. Polar protic solvents can stabilize both the leaving group (chloride ion) and any potential carbocation intermediate, thus favoring an SN1 pathway. In contrast, polar aprotic solvents, which can solvate the counter-ion of the nucleophile but not the nucleophile itself, tend to favor SN2 reactions. ias.ac.in The study of 1-chloromethylnaphthalene with anilines in different solvents demonstrated the significant influence of the solvent on the reaction rate. ias.ac.in Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate solvent effects and predict how the reaction profile changes in different media. acs.org

Table 3: List of Compounds Mentioned

Compound Name
This compound
Naphthalene
2-Ethoxynaphthalene
1-Chloromethylnaphthalene
Aniline
Benzene (B151609)
Anthracene
Nitrobenzene
Benzonitrile
Thiophene (B33073)
Pyrrolidine
Piperidine
Morpholine
Methanol
Acetonitrile
Carbon disulphide
Chromyl chloride
Toluene
Phenylacetylene
Vinylacetylene
Phenanthrene
2-Chlorophenol
Polychlorinated naphthalenes (PCNs)
Polychlorinated dibenzo-p-dioxins (PCDDs)

Role of Chloromethyl 2 Ethoxy Naphthalene As a Synthetic Building Block in Complex Molecular Architectures

Precursor for Functionalized Naphthalene (B1677914) Derivatives and Polyaromatic Hydrocarbons

The chloromethyl group of chloromethyl-2-ethoxy-naphthalene serves as a highly reactive electrophilic site, making it an excellent precursor for a variety of functionalized naphthalene derivatives. The chlorine atom is a good leaving group, readily displaced by a range of nucleophiles. This allows for the facile introduction of diverse functional groups, transforming the simple starting material into more complex structures. For instance, reactions with amines, alcohols, and thiols can be used to generate the corresponding naphthylmethylamines, ethers, and thioethers, respectively.

This reactivity is fundamental to building larger, more complex systems. The synthesis of polycyclic aromatic hydrocarbons (PAHs), which are molecules composed of multiple fused aromatic rings, can be initiated from chloromethylated naphthalenes. nowgonggirlscollege.co.iniptsalipur.org These reactions often involve forming new carbon-carbon bonds, extending the aromatic system. For example, Friedel-Crafts type alkylations or coupling reactions can link the naphthalene unit to other aromatic moieties, paving the way for larger, fused-ring structures. researchgate.net The growth of PAHs from naphthalene precursors is a key area of study, with mechanisms involving radical additions and cyclization steps being investigated. nih.gov The ability to start with a pre-functionalized naphthalene like this compound offers a strategic advantage, allowing for controlled and regioselective synthesis of complex PAHs. nih.gov

Below is a table illustrating typical nucleophilic substitution reactions involving the chloromethyl group, analogous to the reactivity of this compound.

Nucleophile (Nu)Reagent ExampleProduct Type
Amine (R₂NH)AnilineN-(naphthalen-2-ylmethyl)aniline
Cyanide (CN⁻)Sodium Cyanide2-(naphthalen-2-yl)acetonitrile
Malonate EsterDiethyl MalonateDiethyl 2-(naphthalen-2-ylmethyl)malonate
Alkoxide (RO⁻)Sodium Methoxide2-(methoxymethyl)naphthalene

Utility in the Construction of Advanced Organic Scaffolds and Heterocyclic Systems

The utility of this compound extends beyond simple functionalization to the construction of advanced, three-dimensional organic scaffolds and heterocyclic systems. The reactive chloromethyl handle is instrumental in ring-forming reactions. By carefully choosing reaction partners with multiple reactive sites, chemists can construct new rings fused to or branching from the naphthalene core.

Palladium-catalyzed dearomatization reactions of chloromethyl naphthalene derivatives, for instance, can transform the flat aromatic system into complex, non-aromatic carbocycles. acs.orgresearchgate.net This strategy involves the formation of a η³-benzylpalladium intermediate which then undergoes nucleophilic attack, effectively building a new alicyclic ring onto the naphthalene framework. acs.org

Furthermore, this building block is valuable in the synthesis of heterocyclic compounds—cyclic structures containing atoms of at least two different elements in the ring. The chloromethyl group can react with dinucleophilic species to form new heterocyclic rings. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyridazine (B1198779) ring, while reaction with a sulfur-containing nucleophile could yield thiophene (B33073) or thiazine (B8601807) derivatives. The synthesis of naphthalene-heterocycle hybrids is an active area of research, driven by the diverse applications of such compounds. researchgate.net

Strategic Integration in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy used to create large collections of structurally diverse small molecules for high-throughput screening and drug discovery. rsc.orgnih.gov The goal of DOS is not to synthesize a single target molecule, but to efficiently generate molecular diversity, covering a broad area of "chemical space." acs.org this compound is an ideal starting material for DOS campaigns due to its inherent reactivity and the presence of two distinct points for modification: the chloromethyl group and the aromatic naphthalene core.

A typical DOS strategy might involve a "branching" reaction pathway where the initial building block is reacted with a set of diverse reagents. In the case of this compound, the chloromethyl group can be reacted with a library of nucleophiles to create a first level of diversity. Subsequently, the ethoxy group could be cleaved to a hydroxyl group, or further functionalization could be performed on the aromatic ring, adding another layer of complexity and diversity. This approach allows for the rapid construction of a large library of related but structurally distinct compounds from a single, common precursor. rsc.orgacs.org The use of naphthalene-based building blocks in DOS has been shown to be effective for generating libraries of polycyclic carbo- and heterocyclic compounds with novel skeletons. acs.org

Application in the Development of Precursors for Functional Materials

The naphthalene core is a common structural motif in a variety of functional organic materials, including those with applications in electronics and photonics. nih.govgoogle.combeilstein-journals.org this compound serves as a valuable precursor for the synthesis of molecules designed for these applications. The introduction of the naphthalene unit into larger molecular structures is known to influence their electronic and photophysical characteristics. nih.gov

The synthesis of these material precursors often involves using the chloromethyl group to link the 2-ethoxynaphthalene (B165321) moiety to other molecular components. For example, it can be used to attach the naphthalene unit to a polymer backbone or to another chromophore to create a dyad or triad (B1167595) system. Functionalized naphthalenes are key intermediates in the synthesis of organic dyes and molecules for organic solid-state lasers. While the specific properties of the final materials are beyond this scope, the initial synthetic step often relies on the reactivity of building blocks like this compound to assemble the target molecular architecture. nih.gov The development of new methods for the regioselective functionalization of naphthalene derivatives is crucial for advancing the field of organic materials. anr.fr

The table below summarizes the synthetic utility of this building block.

Application AreaSynthetic StrategyResulting Structure Type
Functionalized NaphthalenesNucleophilic SubstitutionNaphthylmethyl ethers, amines, etc.
Polyaromatic HydrocarbonsFriedel-Crafts Alkylation / CouplingExtended fused-ring systems
Advanced ScaffoldsPalladium-Catalyzed DearomatizationSpirocyclic or fused alicycles
Heterocyclic SystemsReaction with DinucleophilesNaphthalene-fused heterocycles
Diversity-Oriented SynthesisBranching Reaction PathwaysLibraries of diverse naphthalene derivatives
Functional Material PrecursorsC-C and C-X Bond FormationLarger conjugated systems, polymers

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